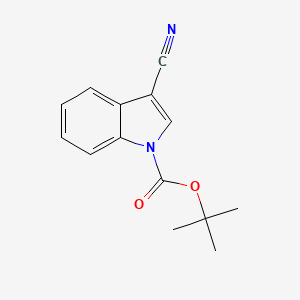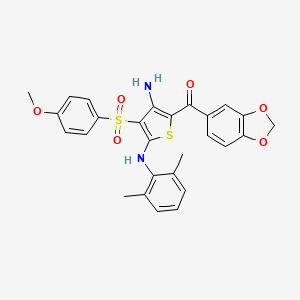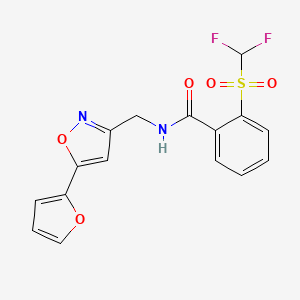
2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The difluoromethyl sulfonyl group is introduced via a sulfonylation reaction. This involves the reaction of a suitable benzamide precursor with a difluoromethyl sulfonyl chloride reagent.
- Reaction conditions: This step often requires a base such as triethylamine and a solvent like acetonitrile, performed under an inert atmosphere to prevent moisture interference.
Coupling of the Furan-Isoxazole Moiety with the Benzamide
- The final step involves coupling the 5-(furan-2-yl)isoxazole intermediate with the difluoromethyl sulfonyl benzamide. This can be achieved through a nucleophilic substitution reaction.
- Reaction conditions: This step may require a catalyst such as palladium on carbon and a solvent like tetrahydrofuran, with the reaction typically conducted at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide would involve optimization of the above steps to ensure high yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Synthesis: Employing automated synthesis platforms to streamline the multi-step process and reduce human error.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Furan-Isoxazole Moiety
- The synthesis begins with the preparation of the 5-(furan-2-yl)isoxazole intermediate. This can be achieved through a cyclization reaction involving a furan derivative and a nitrile oxide.
- Reaction conditions: Typically, this step requires a base such as sodium hydroxide and a solvent like dichloromethane at room temperature.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an isoxazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Isoxazoline derivatives.
Substitution Products: Various benzamide derivatives with different substituents.
科学研究应用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl sulfonyl group can form strong interactions with active sites, while the furan-isoxazole moiety can enhance binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation, thereby modulating biochemical pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-((Trifluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a trifluoromethyl group, which may alter its reactivity and biological activity.
2-((Difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, potentially affecting its chemical properties and applications.
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of its difluoromethyl sulfonyl group and furan-isoxazole moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O5S/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-13(25-20-10)12-5-3-7-24-12/h1-8,16H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFNHSQPNSJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide](/img/structure/B2646933.png)
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol](/img/structure/B2646934.png)
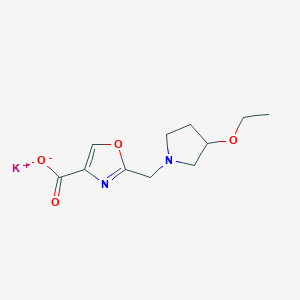
![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)
![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)
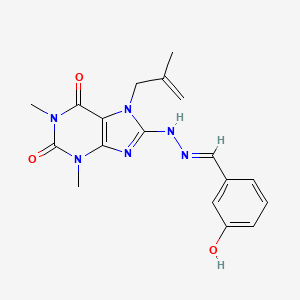
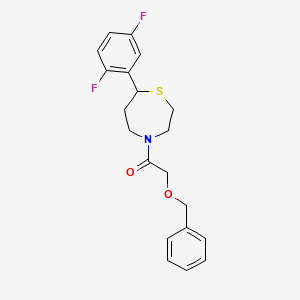
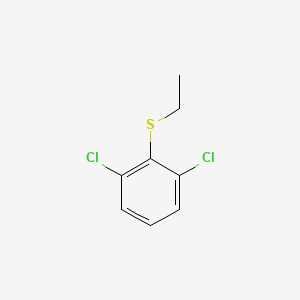
![3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine](/img/structure/B2646947.png)
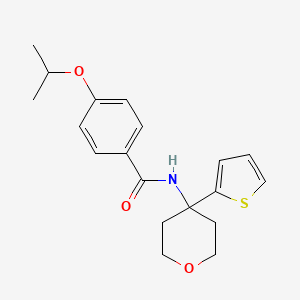
![2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid](/img/structure/B2646951.png)
![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2646952.png)
